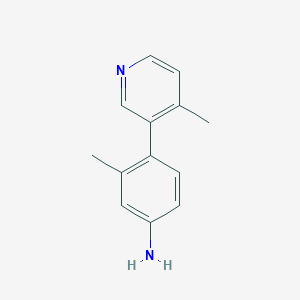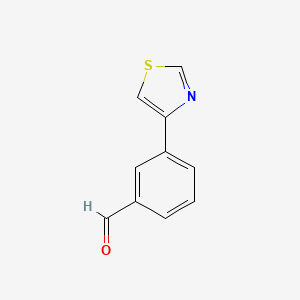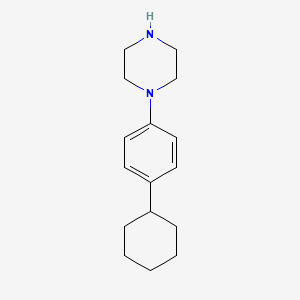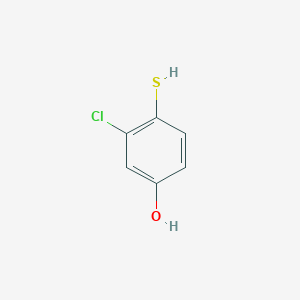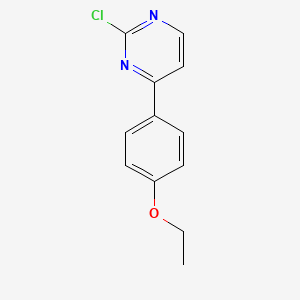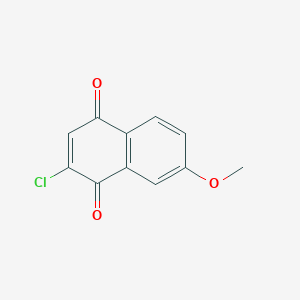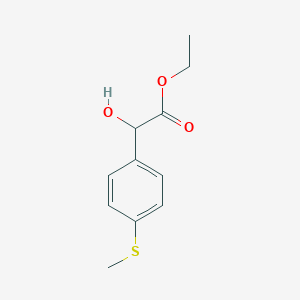
mesityl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mesityl chloroformate, also known as this compound, is an organic compound with the molecular formula C₁₀H₁₁ClO₂. It is a derivative of mesitylene and is characterized by the presence of a carbonochloridate functional group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: mesityl chloroformate can be synthesized through the reaction of mesitylene with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{Mesitylene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of mesityl carbonochloridate involves the use of large-scale reactors where mesitylene and phosgene are reacted under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The product is then purified through distillation or recrystallization to obtain high-purity mesityl carbonochloridate.
Chemical Reactions Analysis
Types of Reactions: mesityl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Oxidation and Reduction Reactions: While mesityl carbonochloridate itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products Formed:
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Thiocarbonates: Formed by the reaction with thiols
Scientific Research Applications
mesityl chloroformate has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is utilized in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of mesityl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methyl Chloroformate: Similar in structure but with a methyl group instead of a mesityl group.
Ethyl Chloroformate: Similar in structure but with an ethyl group instead of a mesityl group.
Phenyl Chloroformate: Similar in structure but with a phenyl group instead of a mesityl group.
Uniqueness: mesityl chloroformate is unique due to the presence of the mesityl group, which provides steric hindrance and influences the reactivity of the compound. This makes it particularly useful in selective reactions where other chloroformates may not be as effective.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3 |
InChI Key |
CPJUZSXZARKCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
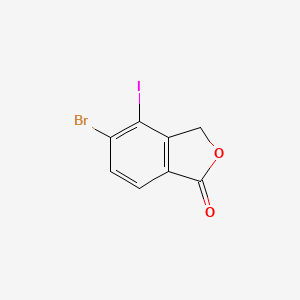
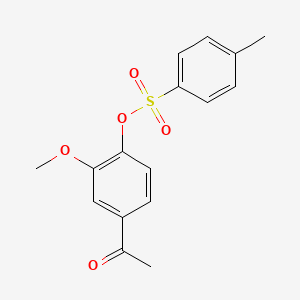
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)

![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)
